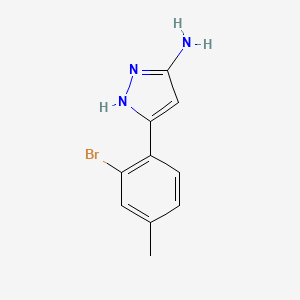![molecular formula C8H6Br2F3NO B13551451 2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide](/img/structure/B13551451.png)
2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide is a chemical compound with the molecular formula C8H5BrF3NO. It is a beige solid at room temperature and is known for its applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide typically involves the bromination of 1-[6-(trifluoromethyl)-3-pyridinyl]ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination reactions, often using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinyl ethanones .
Applications De Recherche Scientifique
2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide involves its interaction with specific molecular targets. The bromine atom and the trifluoromethyl group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)-ethanone hydrobromide
- 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
- 2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone
Uniqueness
2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide is unique due to its specific substitution pattern on the pyridine ring and the presence of both bromine and trifluoromethyl groups.
Propriétés
Formule moléculaire |
C8H6Br2F3NO |
|---|---|
Poids moléculaire |
348.94 g/mol |
Nom IUPAC |
2-bromo-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone;hydrobromide |
InChI |
InChI=1S/C8H5BrF3NO.BrH/c9-3-6(14)5-1-2-7(13-4-5)8(10,11)12;/h1-2,4H,3H2;1H |
Clé InChI |
CDCWPXKKOPQBFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(=O)CBr)C(F)(F)F.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


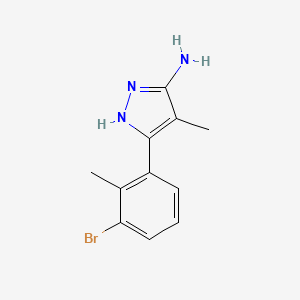
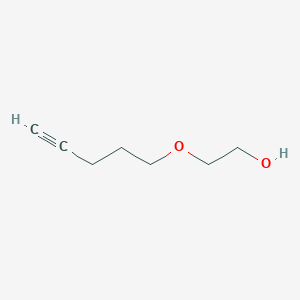
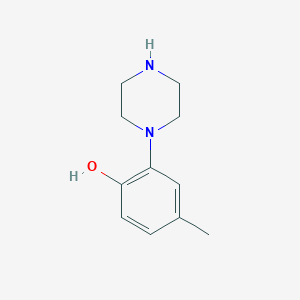
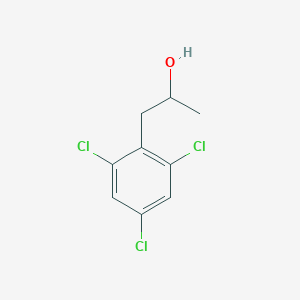
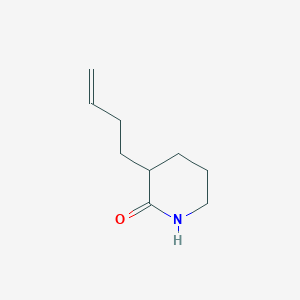
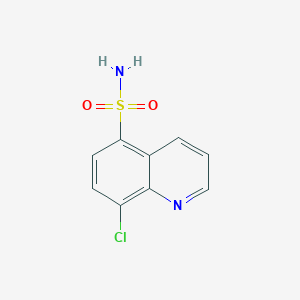
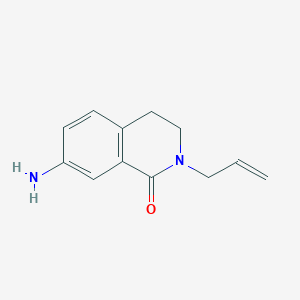

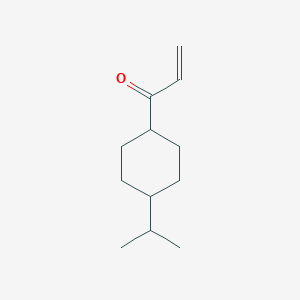
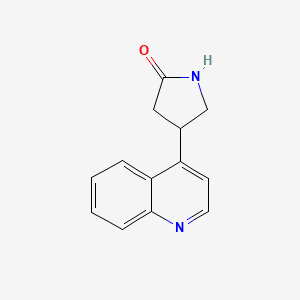
![1,2-Dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3'-pyrrolidin]-2-onedihydrochloride](/img/structure/B13551415.png)
![N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride](/img/structure/B13551417.png)
![N-(2-acetylphenyl)-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide;hydrochloride](/img/structure/B13551424.png)
